3,3-diphenyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide
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Overview
Description
3,3-diphenyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide is a complex organic compound that features a combination of aromatic rings and heterocyclic structures. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the thiophene and pyridine rings suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-diphenyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiophene and pyridine intermediates, followed by their coupling with a diphenylpropanamide moiety. Key steps may include:
Formation of Thiophene Intermediate: This can be achieved through the Gewald reaction, which involves the condensation of a ketone, sulfur, and a nitrile.
Synthesis of Pyridine Intermediate: This can be synthesized via the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, ammonia, and a β-keto ester.
Coupling Reaction: The thiophene and pyridine intermediates are then coupled with a diphenylpropanamide moiety using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3,3-diphenyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst can be employed for reduction reactions.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3,3-diphenyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the thiophene and pyridine rings suggests that it may bind to specific sites on proteins, affecting their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like tioconazole and sertaconazole nitrate contain the thiophene ring and exhibit antifungal properties.
Pyridine Derivatives: Compounds like niacin and pyridoxine are well-known pyridine derivatives with vitamin activity.
Uniqueness
3,3-diphenyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide is unique due to its combination of thiophene and pyridine rings with a diphenylpropanamide moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3,3-diphenyl-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2OS/c28-25(27-17-19-11-13-26-24(15-19)22-12-14-29-18-22)16-23(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-15,18,23H,16-17H2,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNLBPHRELIUPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NCC2=CC(=NC=C2)C3=CSC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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